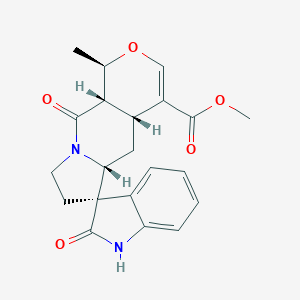
21-Oxoisopteropodine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
21-Oxoisopteropodine is a natural product that belongs to the quassinoid family. It is isolated from the seeds of Brucea javanica, a plant that is widely used in traditional medicine in Southeast Asia. 21-Oxoisopteropodine has been found to possess a wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.
Wissenschaftliche Forschungsanwendungen
21-Oxoisopteropodine has been extensively studied for its various biological activities. One of the most promising applications of this compound is its antimalarial activity. Studies have shown that 21-Oxoisopteropodine inhibits the growth of Plasmodium falciparum, the parasite responsible for malaria. The compound has also been found to have anticancer properties, with studies showing that it can induce apoptosis in cancer cells. In addition, 21-Oxoisopteropodine has been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases.
Wirkmechanismus
The mechanism of action of 21-Oxoisopteropodine is not fully understood. However, studies have suggested that the compound exerts its biological activities through various pathways. For example, the antimalarial activity of 21-Oxoisopteropodine is believed to be due to its ability to inhibit the growth and development of the malaria parasite. The anticancer activity of the compound is thought to be due to its ability to induce apoptosis in cancer cells. The anti-inflammatory activity of 21-Oxoisopteropodine is believed to be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemische Und Physiologische Effekte
Studies have shown that 21-Oxoisopteropodine has various biochemical and physiological effects. For example, the compound has been found to inhibit the growth of cancer cells by inducing apoptosis. It has also been found to inhibit the growth and development of the malaria parasite by interfering with its metabolic pathways. In addition, 21-Oxoisopteropodine has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 21-Oxoisopteropodine in lab experiments is its wide range of biological activities. The compound has been found to have antimalarial, anticancer, and anti-inflammatory properties, making it a useful tool for studying these diseases. However, one of the limitations of using 21-Oxoisopteropodine in lab experiments is its limited availability. The compound is isolated from the seeds of Brucea javanica, which makes it difficult to obtain in large quantities.
Zukünftige Richtungen
There are several future directions for research on 21-Oxoisopteropodine. One of the areas of research is the development of new antimalarial drugs based on the structure of 21-Oxoisopteropodine. Another area of research is the development of new anticancer drugs based on the compound's ability to induce apoptosis in cancer cells. In addition, research on the anti-inflammatory properties of 21-Oxoisopteropodine may lead to the development of new treatments for inflammatory diseases.
Conclusion
In conclusion, 21-Oxoisopteropodine is a natural product that possesses a wide range of biological activities. The compound has been found to have antimalarial, anticancer, and anti-inflammatory properties, making it a useful tool for studying these diseases. The synthesis of the compound can be achieved through several methods, and its mechanism of action is not fully understood. Future research on 21-Oxoisopteropodine may lead to the development of new drugs for the treatment of malaria, cancer, and inflammatory diseases.
Synthesemethoden
The synthesis of 21-Oxoisopteropodine can be achieved through several methods. One of the most common methods involves the extraction of the compound from the seeds of Brucea javanica. The extraction process involves the use of solvents such as ethanol, methanol, or chloroform. The extracted compound is then purified using chromatography techniques such as column chromatography or high-performance liquid chromatography.
Eigenschaften
CAS-Nummer |
131724-59-9 |
|---|---|
Produktname |
21-Oxoisopteropodine |
Molekularformel |
C21H22N2O5 |
Molekulargewicht |
382.4 g/mol |
IUPAC-Name |
methyl (1'R,3R,4'aR,5'aR,10'aS)-1'-methyl-2,10'-dioxospiro[1H-indole-3,6'-4a,5,5a,7,8,10a-hexahydro-1H-pyrano[3,4-f]indolizine]-4'-carboxylate |
InChI |
InChI=1S/C21H22N2O5/c1-11-17-12(13(10-28-11)19(25)27-2)9-16-21(7-8-23(16)18(17)24)14-5-3-4-6-15(14)22-20(21)26/h3-6,10-12,16-17H,7-9H2,1-2H3,(H,22,26)/t11-,12+,16-,17-,21-/m1/s1 |
InChI-Schlüssel |
FSFVCJQXGSXULW-GMYZOUPFSA-N |
Isomerische SMILES |
C[C@@H]1[C@@H]2[C@@H](C[C@@H]3[C@@]4(CCN3C2=O)C5=CC=CC=C5NC4=O)C(=CO1)C(=O)OC |
SMILES |
CC1C2C(CC3C4(CCN3C2=O)C5=CC=CC=C5NC4=O)C(=CO1)C(=O)OC |
Kanonische SMILES |
CC1C2C(CC3C4(CCN3C2=O)C5=CC=CC=C5NC4=O)C(=CO1)C(=O)OC |
Synonyme |
21-oxoisopteropodine 3',4a,5a,6',7',8',10',10a'-octahydro-2-hydroxy-1'-methyl-10'-oxospiro(3H)-indole-3,6'-(1'H)pyrano(3,4-f)indolizine-4'-carboxylate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



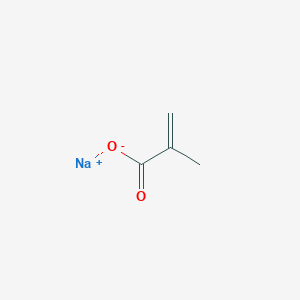
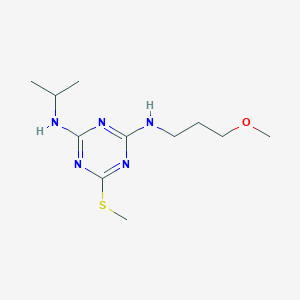
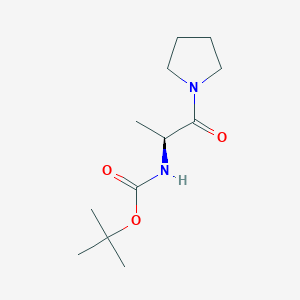

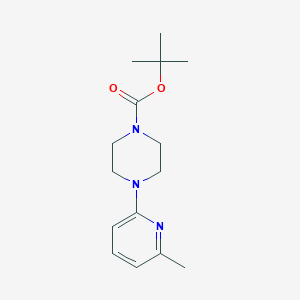
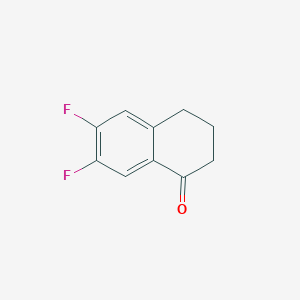
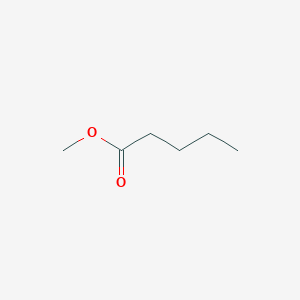
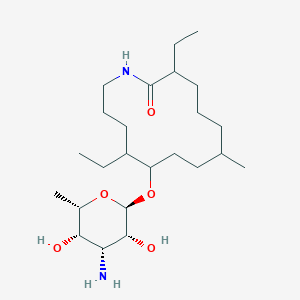
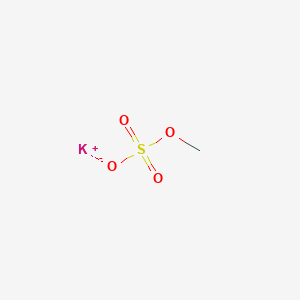
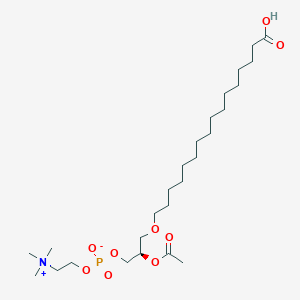
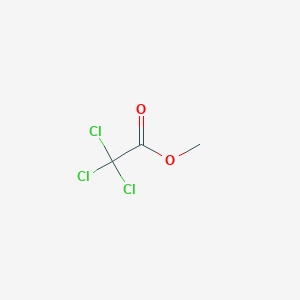
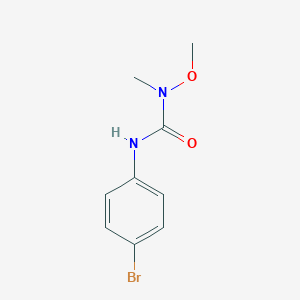
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[(2-aminobenzoyl)amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-(4-nitrophenyl)propanoyl]amino]-N-[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide](/img/structure/B166327.png)
![2-Aminobicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B166329.png)